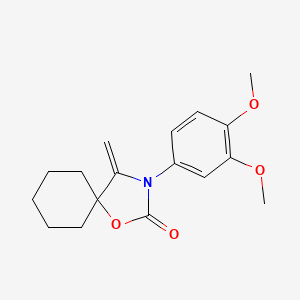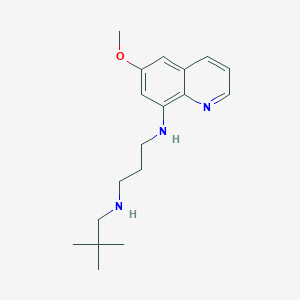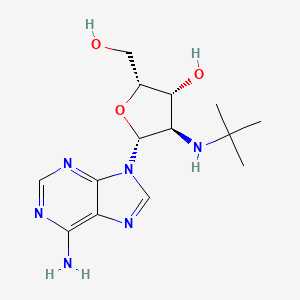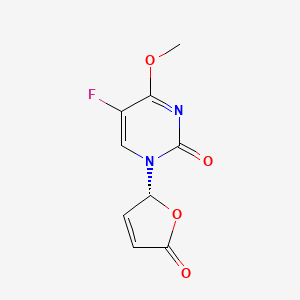
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®-: is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dihydrofuranone moiety, a fluorine atom, and a methoxy group. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves multiple steps, including the formation of the pyrimidinone core, the introduction of the dihydrofuranone moiety, and the addition of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Dihydrofuranone Moiety: This step may involve the reaction of the pyrimidinone intermediate with a suitable dihydrofuranone precursor under conditions that promote the formation of the desired linkage.
Addition of Fluorine and Methoxy Groups: These functional groups can be introduced through electrophilic fluorination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the dihydrofuranone moiety, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory therapies.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the fluorine atom may enhance binding affinity, while the methoxy group can affect the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-chloro-4-methoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-ethoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-bromo-4-methoxy-, ®-
Uniqueness: The presence of the fluorine atom in 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- distinguishes it from similar compounds, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the ®-configuration provides a specific stereochemistry that can affect the compound’s interactions with biological targets.
Eigenschaften
CAS-Nummer |
73364-36-0 |
|---|---|
Molekularformel |
C9H7FN2O4 |
Molekulargewicht |
226.16 g/mol |
IUPAC-Name |
5-fluoro-4-methoxy-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H7FN2O4/c1-15-8-5(10)4-12(9(14)11-8)6-2-3-7(13)16-6/h2-4,6H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
SOMYTVQCIUWOSO-ZCFIWIBFSA-N |
Isomerische SMILES |
COC1=NC(=O)N(C=C1F)[C@H]2C=CC(=O)O2 |
Kanonische SMILES |
COC1=NC(=O)N(C=C1F)C2C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



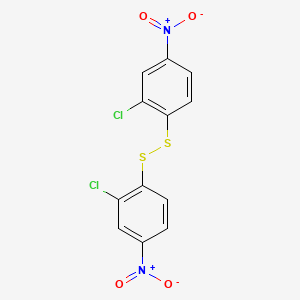

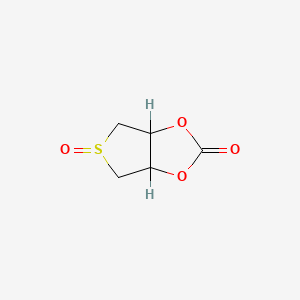
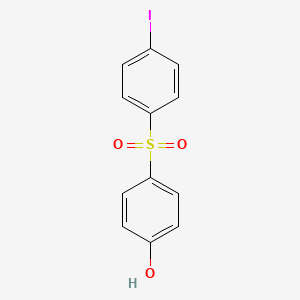
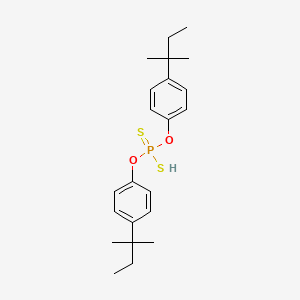
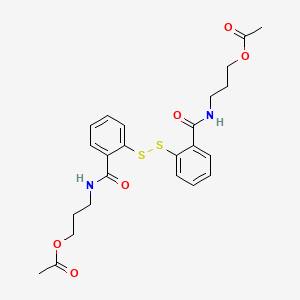
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
